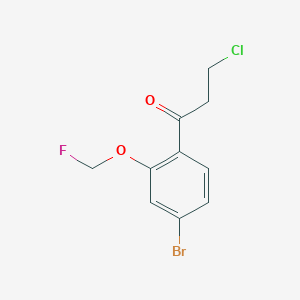
1-(4-Bromo-2-(fluoromethoxy)phenyl)-3-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2-(fluoromethoxy)phenyl)-3-chloropropan-1-one is an organic compound that features a bromine, fluorine, and chlorine atom attached to a phenyl ring and a propanone group
Vorbereitungsmethoden
The synthesis of 1-(4-Bromo-2-(fluoromethoxy)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a fluoromethoxy-substituted benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(4-Bromo-2-(fluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2-(fluoromethoxy)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-2-(fluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity and specificity to these targets, influencing biological pathways and exerting desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-Bromo-2-(fluoromethoxy)phenyl)-3-chloropropan-1-one include:
4-Bromo-2-fluorobiphenyl: Lacks the propanone group but shares the bromine and fluorine substitutions on the phenyl ring.
4-Bromo-2-fluoro-1,1’-biphenyl: Another similar compound with a biphenyl structure.
1-(4-Bromo-2-(methoxy)phenyl)-3-chloropropan-1-one: Similar structure but with a methoxy group instead of a fluoromethoxy group.
The uniqueness of this compound lies in its specific combination of halogen and methoxy substitutions, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H9BrClFO2 |
|---|---|
Molekulargewicht |
295.53 g/mol |
IUPAC-Name |
1-[4-bromo-2-(fluoromethoxy)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrClFO2/c11-7-1-2-8(9(14)3-4-12)10(5-7)15-6-13/h1-2,5H,3-4,6H2 |
InChI-Schlüssel |
WMEMFDOAUXTBGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)OCF)C(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![((3aR,5S,6R,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B14035016.png)

![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B14035050.png)

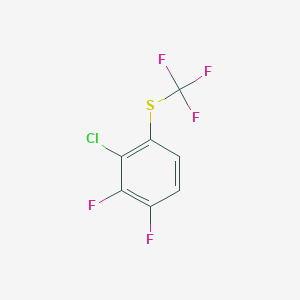

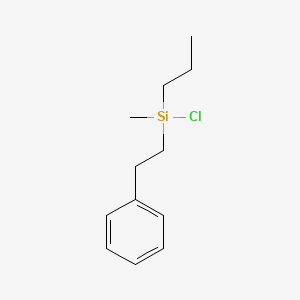
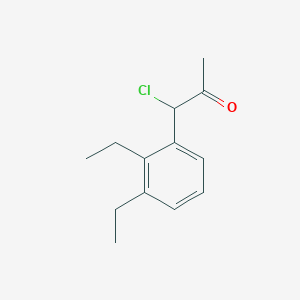
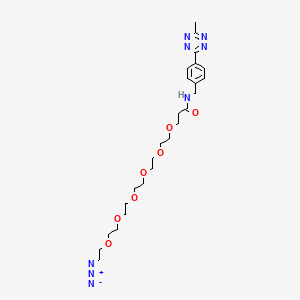

![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate](/img/structure/B14035107.png)
